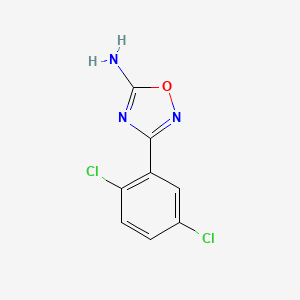

3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

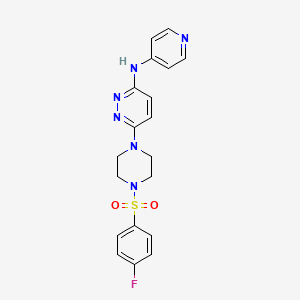

The compound “3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-amine” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms . The 2,5-dichlorophenyl group suggests that the compound has a phenyl ring substituted with two chlorine atoms at the 2nd and 5th positions .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole ring and the 2,5-dichlorophenyl group. The presence of nitrogen and oxygen in the oxadiazole ring and the chlorine atoms on the phenyl ring would contribute to the compound’s polarity .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the oxadiazole ring and the dichlorophenyl group in this compound could influence its properties such as solubility, melting point, boiling point, and stability .Aplicaciones Científicas De Investigación

Synthesis Methodologies

Novel Synthesis Approaches : Research has led to the development of novel methods for synthesizing 1,3,4-oxadiazole derivatives, which are efficient and yield high results without the need for catalysts or activation. This innovation offers an alternative method for the synthesis of fully substituted 1,3,4-oxadiazole derivatives, enhancing the versatility and applicability of these compounds in various scientific fields (Ramazani & Rezaei, 2010).

Ring-Fission and C–C Bond Cleavage Reactions : Studies have investigated the reactions involving N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine, leading to ring fission of the oxadiazole system and formation of new compounds. These findings are significant in understanding the chemical behavior of 1,3,4-oxadiazoles under various conditions (Jäger et al., 2002).

Biological and Pharmaceutical Applications

Antimicrobial Properties : Some 1,3,4-oxadiazole derivatives have shown promising antimicrobial activities, which could be harnessed in the development of new antimicrobial agents. These compounds have been synthesized and evaluated for their efficacy against various microbial strains (JagadeeshPrasad et al., 2015).

Antitubercular Agents : The development of water-soluble 3,5-dinitrophenyl tetrazole and oxadiazole antitubercular agents have shown significant in vitro antimycobacterial effects. These compounds offer potential for further pharmacokinetic and pharmacodynamic studies, which could lead to new treatments for tuberculosis (Roh et al., 2017).

Chemical and Material Science Applications

Photochemical Synthesis : A photochemical methodology for synthesizing 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles has been reported. This innovative approach demonstrates the potential of using photochemistry in the synthesis of complex oxadiazoles, which could have applications in material science and chemical engineering (Buscemi et al., 2001).

Corrosion Inhibition Studies : Quantum chemical and molecular dynamics simulation studies have been conducted on thiazole and thiadiazole derivatives, including 1,3,4-oxadiazoles, to evaluate their performance as corrosion inhibitors. These studies provide insights into the application of these compounds in protecting metals against corrosion, which is vital in industrial applications (Kaya et al., 2016).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

3-(2,5-dichlorophenyl)-1,2,4-oxadiazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N3O/c9-4-1-2-6(10)5(3-4)7-12-8(11)14-13-7/h1-3H,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLFGJOWGSNFGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=NOC(=N2)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-phenoxy-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2710968.png)

![N-Ethyl-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2710975.png)

![{1-[(Oxiran-2-yl)methyl]cyclopentyl}methanol](/img/structure/B2710976.png)

![(E)-2-(3-(4-methoxyphenyl)acrylamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2710977.png)

![3-(4-Bromophenyl)-6-((2-ethylpiperidin-1-yl)methyl)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2710986.png)

![1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine](/img/structure/B2710989.png)

![N-[1-(3-Fluorophenyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2710990.png)